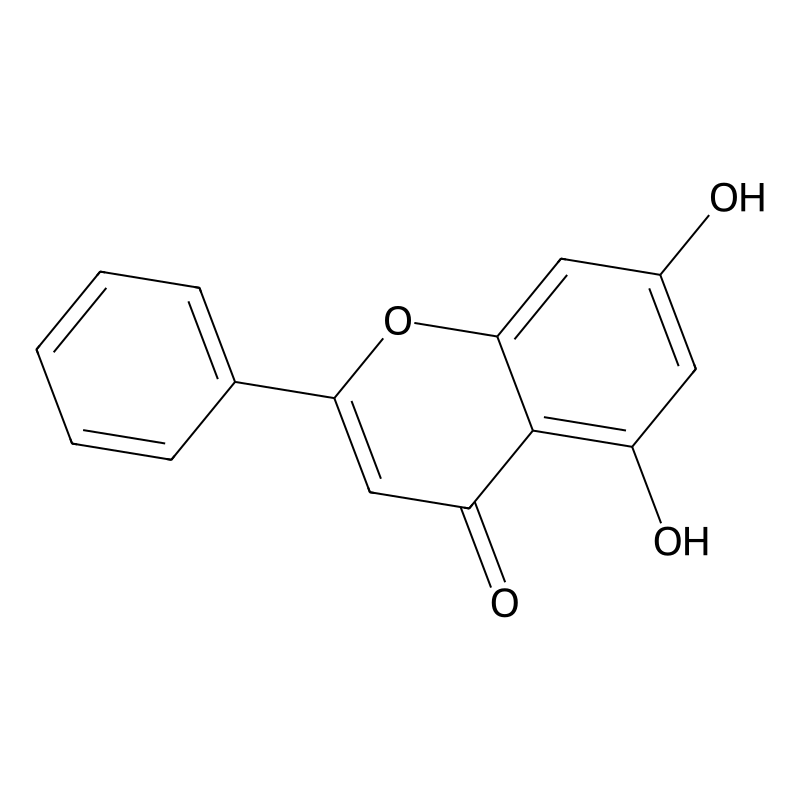

Chrysin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chrysin (5,7-dihydroxyflavone) is a natural flavone characterized by a resorcinol-type A-ring and a completely unsubstituted B-ring. For procurement and material selection, its value is defined by its high lipophilicity (LogP ~2.87–3.44), its function as a stable bidentate metal chelator via the 5-hydroxy and 4-oxo groups, and its role as a clean synthetic scaffold. Because it lacks B-ring hydroxyl groups, it avoids the rapid oxidative degradation typical of highly hydroxylated flavonoids like quercetin. This structural simplicity makes chrysin a preferred starting material for synthesizing advanced flavonoid derivatives, metalloflavonoid complexes, and lipid-based formulations where chemical stability and predictable reactivity are paramount [1].

Substituting chrysin with closely related flavones like apigenin (5,7,4'-trihydroxyflavone) or quercetin (3,3',4',5,7-pentahydroxyflavone) introduces unwanted reactive sites that complicate downstream processing. The presence of a 4'-hydroxyl in apigenin or a catechol moiety in quercetin necessitates complex protection-deprotection strategies during B-ring derivatization and leads to rapid auto-oxidation during transition metal complexation. Furthermore, the higher hydrophilicity of these substituted analogs drastically alters partition coefficients, rendering them incompatible with lipid-based encapsulation protocols optimized for chrysin's specific lipophilic profile [1].

Precursor Suitability: Protecting-Group-Free B-Ring Derivatization

Chrysin features an unsubstituted B-ring, distinguishing it from analogs like apigenin (one B-ring OH) and quercetin (two B-ring OHs). In synthetic workflows targeting novel B-ring modified flavones, the absence of these hydroxyls means chrysin does not require the selective protection and deprotection steps mandatory for apigenin or quercetin. This structural advantage eliminates at least two synthetic steps, directly improving overall yield and reducing reagent overhead in medicinal chemistry pipelines [1].

| Evidence Dimension | Required protection/deprotection steps for B-ring derivatization |

| Target Compound Data | Chrysin: 0 steps (unsubstituted B-ring) |

| Comparator Or Baseline | Apigenin/Quercetin: ≥2 steps (requires hydroxyl protection) |

| Quantified Difference | Eliminates at least 2 synthetic steps |

| Conditions | Standard electrophilic aromatic substitution or cross-coupling of the B-ring |

Streamlines the synthesis of novel flavonoid derivatives, lowering reagent costs and improving overall yield for medicinal chemistry pipelines.

Metal Complexation: Avoidance of Auto-Oxidation

When used as a bidentate ligand for transition metal complexes (e.g., Ru, Zn, Cu), chrysin coordinates cleanly via its 5-hydroxy and 4-oxo groups. Unlike quercetin, which contains a highly reactive 3',4'-dihydroxy (catechol) B-ring that undergoes rapid auto-oxidation in the presence of transition metals, chrysin remains stable. This stability allows for the reproducible synthesis of well-defined 1:2 or 1:3 metal-ligand complexes without the oxidative degradation byproducts that typically contaminate quercetin-based coordination reactions [1].

| Evidence Dimension | Ligand stability during transition metal coordination |

| Target Compound Data | Chrysin: Stable complexation without B-ring oxidation |

| Comparator Or Baseline | Quercetin: Rapid auto-oxidation of the catechol B-ring |

| Quantified Difference | Yields high-purity complexes free of oxidative degradation byproducts |

| Conditions | Coordination with Ru(II), Zn(II), or Cu(II) in standard solvent systems |

Ensures high-purity, reproducible synthesis of metalloflavonoid complexes for catalytic or materials science applications.

Formulation Compatibility: High Lipophilicity for Lipid Nanocarriers

Chrysin exhibits a significantly higher partition coefficient than heavily hydroxylated flavonoids, with measured LogP values ranging from 2.87 to 3.44. In contrast, quercetin demonstrates a much lower LogP of approximately 1.98. This ~1.0 to 1.4 log unit difference in lipophilicity dramatically increases chrysin's affinity for lipid-based matrices, such as medium-chain triglyceride (MCT) nanoemulsions and liposomes, resulting in superior encapsulation efficiencies compared to more hydrophilic in-class substitutes [1].

| Evidence Dimension | Partition Coefficient (LogP) |

| Target Compound Data | Chrysin: LogP ~ 2.87 - 3.44 |

| Comparator Or Baseline | Quercetin: LogP ~ 1.98 |

| Quantified Difference | ~1.0 - 1.4 log unit higher lipophilicity |

| Conditions | Standard octanol/water partition modeling and experimental validation |

Drives selection for lipid-based nanocarriers where higher lipophilicity is required to maximize encapsulation efficiency and formulation stability.

Enzymatic Benchmarking: Aromatase (CYP19) Inhibition

In biochemical assays evaluating human placental aromatase (CYP19) inhibition, chrysin demonstrates potent activity with an IC50 of approximately 1.1 to 7.0 µM. This is vastly superior to structurally related flavanones like naringenin, which exhibit IC50 values greater than 65 µM. While apigenin also shows high potency, chrysin's unique combination of high inhibitory activity and an unsubstituted B-ring makes it a distinct, highly reliable non-steroidal positive control for aromatase inhibition screening panels[1].

| Evidence Dimension | Aromatase (CYP19) Inhibition IC50 |

| Target Compound Data | Chrysin: 1.1 - 7.0 µM |

| Comparator Or Baseline | Naringenin (Flavanone benchmark): >65 µM |

| Quantified Difference | >10-fold higher inhibitory potency |

| Conditions | In vitro human placental aromatase or H295R cell assays |

Establishes Chrysin as a highly active, non-steroidal positive control or baseline scaffold in endocrine and aromatase inhibition assays.

Precursor for Advanced Flavonoid Synthesis

Due to its unsubstituted B-ring, chrysin is the optimal starting material for synthesizing B-ring modified flavone derivatives, eliminating the need for complex protection/deprotection steps [1].

Ligand for Metalloflavonoid Coordination

Chrysin's lack of a reactive catechol moiety prevents auto-oxidation during metal complexation, making it ideal for synthesizing high-purity ruthenium, zinc, or copper complexes for catalytic or therapeutic research [2].

Active Payload for Lipid-Based Nanocarriers

The high lipophilicity (LogP > 2.8) of chrysin makes it a preferred candidate for encapsulation in medium-chain triglyceride nanoemulsions and liposomal formulations, where it outperforms more hydrophilic flavonoids like quercetin[3].

Reference Standard in CYP19 Aromatase Assays

With an IC50 in the low micromolar range, chrysin serves as a reliable, non-steroidal positive control for evaluating novel aromatase inhibitors in biochemical and cell-based screening panels [4].

References

- [1] Zhang, L., et al. 'Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation.' Molecules, 2023.

- [2] Alqahtani, S., et al. 'Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities.' Arabian Journal of Chemistry, 2026.

- [3] Belayneh, A., et al. 'Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study.' PLOS One, 2021.

- [4] Sanderson, J.T., et al. 'Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells.' Toxicological Sciences, 2002.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Dates

2: Warat M, Szliszka E, Korzonek-Szlacheta I, Król W, Czuba ZP. Chrysin, Apigenin and Acacetin Inhibit Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand Receptor-1 (TRAIL-R1) on Activated RAW264.7 Macrophages. Int J Mol Sci. 2014 Jun 27;15(7):11510-22. doi: 10.3390/ijms150711510. PubMed PMID: 24979133.

3: Kilic T, Ciftci O, Cetin A, Kahraman H. Preventive Effect of Chrysin on Bleomycin-Induced Lung Fibrosis in Rats. Inflammation. 2014 Jun 29. [Epub ahead of print] PubMed PMID: 24973983.

4: Darwish HA, Arab HH, Abdelsalam RM. Chrysin alleviates testicular dysfunction in adjuvant arthritic rats via suppression of inflammation and apoptosis: Comparison with celecoxib. Toxicol Appl Pharmacol. 2014 Jun 14;279(2):129-140. doi: 10.1016/j.taap.2014.05.018. [Epub ahead of print] PubMed PMID: 24932515.

5: Ahad A, Ganai AA, Mujeeb M, Siddiqui WA. Chrysin, an anti-inflammatory molecule, abrogates renal dysfunction in type 2 diabetic rats. Toxicol Appl Pharmacol. 2014 Aug 15;279(1):1-7. doi: 10.1016/j.taap.2014.05.007. Epub 2014 May 18. PubMed PMID: 24848621.

6: Kandhare AD, Shivakumar V, Rajmane A, Ghosh P, Bodhankar SL. Evaluation of the neuroprotective effect of chrysin via modulation of endogenous biomarkers in a rat model of spinal cord injury. J Nat Med. 2014 Jul;68(3):586-603. doi: 10.1007/s11418-014-0840-1. Epub 2014 May 1. PubMed PMID: 24789169.

7: Li R, Zang A, Zhang L, Zhang H, Zhao L, Qi Z, Wang H. Chrysin ameliorates diabetes-associated cognitive deficits in Wistar rats. Neurol Sci. 2014 Apr 16. [Epub ahead of print] PubMed PMID: 24737349.

8: Feng X, Qin H, Shi Q, Zhang Y, Zhou F, Wu H, Ding S, Niu Z, Lu Y, Shen P. Chrysin attenuates inflammation by regulating M1/M2 status via activating PPARγ. Biochem Pharmacol. 2014 Jun 15;89(4):503-14. doi: 10.1016/j.bcp.2014.03.016. Epub 2014 Apr 2. PubMed PMID: 24704474.

9: Zheng H, Li S, Pu Y, Lai Y, He B, Gu Z. Nanoparticles generated by PEG-Chrysin conjugates for efficient anticancer drug delivery. Eur J Pharm Biopharm. 2014 Aug;87(3):454-60. doi: 10.1016/j.ejpb.2014.03.011. Epub 2014 Mar 29. PubMed PMID: 24691159.

10: Jiang B, Zhao A, Miao J, Chang P, Chen H, Pan W, Lin C. Molecular docking and reaction kinetic studies of chrysin binding to serum albumin. Nat Prod Commun. 2014 Feb;9(2):195-200. PubMed PMID: 24689288.

Explore Compound Types